molecular formula C13H11FN2O5S B5237523 4-fluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide

4-fluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide

Cat. No.: B5237523
M. Wt: 326.30 g/mol
InChI Key: AOBNVMGREXGLPU-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide is an aromatic sulfonamide compound It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety

Properties

IUPAC Name

4-fluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O5S/c1-21-13-8-10(16(17)18)4-7-12(13)15-22(19,20)11-5-2-9(14)3-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBNVMGREXGLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-methoxy-4-nitroaniline, undergoes nitration to introduce the nitro group.

    Fluorination: The nitrated intermediate is then subjected to fluorination using a suitable fluorinating agent such as potassium fluoride.

    Sulfonation: The fluorinated intermediate is reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of 4-fluoro-N-(2-methoxy-4-aminophenyl)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 4-fluoro-N-(2-formyl-4-nitrophenyl)benzenesulfonamide or 4-fluoro-N-(2-carboxy-4-nitrophenyl)benzenesulfonamide.

Scientific Research Applications

4-fluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the fluorine atom and nitro group enhances its binding affinity and specificity towards these targets. Additionally, the sulfonamide moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide
  • 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
  • 4-fluoro-N-(2-methoxy-3-nitrophenyl)benzenesulfonamide

Uniqueness

4-fluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom at the para position relative to the sulfonamide group enhances its stability and reactivity. Additionally, the methoxy and nitro groups provide opportunities for further functionalization, making it a versatile intermediate in synthetic chemistry.

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